2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
CAS No.:
Cat. No.: VC17638287
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.
![2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde -](/images/structure/VC17638287.png)
Specification
Molecular Formula | C9H12N2O |
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Molecular Weight | 164.20 g/mol |
IUPAC Name | 2-[ethyl(methyl)amino]pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C9H12N2O/c1-3-11(2)9-8(7-12)5-4-6-10-9/h4-7H,3H2,1-2H3 |
Standard InChI Key | ZVMMMTSGCVACIJ-UHFFFAOYSA-N |
Canonical SMILES | CCN(C)C1=C(C=CC=N1)C=O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The IUPAC name 2-[ethyl(methyl)amino]pyridine-3-carbaldehyde reflects its substitution pattern:
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A pyridine ring with a formyl (-CHO) group at position 3.
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A secondary amine substituent (-N(CH3)CH2CH3) at position 2.
Its molecular formula is C9H12N2O, with a molecular weight of 164.20 g/mol . The SMILES notation is CCN(C)C1=NC=CC(=C1)C=O, and the InChIKey is CGMPPLHVHNJTEB-UHFFFAOYSA-N .
Structural Analysis
The compound’s planar pyridine ring enables π-π stacking interactions, while the electron-withdrawing aldehyde group enhances reactivity toward nucleophilic additions. The ethyl(methyl)amino substituent introduces steric bulk and basicity, influencing solubility and binding affinity in biological systems .
Synthesis and Reaction Pathways
Amination at Position 2
The ethyl(methyl)amino group is typically installed via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For instance, reacting 2-chloropyridine-3-carbaldehyde with ethylmethylamine under basic conditions achieves this substitution .
Representative Synthetic Route
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Starting Material: 2-Chloropyridine-3-carbaldehyde.
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Amination:
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) .
Physicochemical Properties
Experimental and Computed Data
Property | Value | Method/Source |
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Molecular Weight | 164.20 g/mol | PubChem |
XLogP3-AA | 1.1 | Computed |
Hydrogen Bond Donors | 0 | Computed |
Hydrogen Bond Acceptors | 3 | Computed |
Rotatable Bond Count | 3 | Computed |
The compound’s moderate lipophilicity (XLogP3-AA = 1.1) suggests balanced solubility in polar and nonpolar solvents, facilitating its use in diverse reaction conditions .
Biological and Pharmacological Relevance
Antimicrobial Activity
While direct data on 2-[ethyl(methyl)amino]pyridine-3-carbaldehyde are unavailable, structurally related 3-aminothieno[2,3-b]pyridine-2-carboxamides exhibit activity against Mycobacterium tuberculosis (IC90 = 1.2 μM) . The aldehyde moiety in the query compound could serve as a precursor for Schiff base ligands, which often enhance bioactivity via metal chelation .
Cytotoxicity Considerations
Analogous compounds display cytotoxicity in HepG2 cells (IC50 = 19–56 μM) , highlighting the need for structural optimization to mitigate off-target effects.
Applications in Organic Synthesis
Intermediate for Heterocyclic Scaffolds
The aldehyde group participates in condensations to form imines, hydrazones, and thiosemicarbazones. For example, reaction with thiosemicarbazide yields pyridine-3-carbaldehyde thiosemicarbazones, which exhibit antitumor and antiviral properties .
Role in Medicinal Chemistry
The compound’s structure aligns with pharmacophores targeting enzyme active sites. Modifications at the 2-position (e.g., bulkier amides) could enhance binding affinity, as seen in optimized thieno[2,3-b]pyridine derivatives .
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